N-[(4-methoxyphenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide
Description
N-[(4-methoxyphenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, a methoxyphenyl group, and a phenylmethyl group
Properties
IUPAC Name |
N-[(4-methoxyphenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-15-8-13-19(14-20(15)23(24)25)29(26,27)22-21(16-6-4-3-5-7-16)17-9-11-18(28-2)12-10-17/h3-14,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVVHTXQCVJFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.
Substitution: The methoxyphenyl and phenylmethyl groups are introduced through nucleophilic substitution reactions, often using appropriate halides and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation catalysts.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of the corresponding hydroxyl derivative.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[(4-methoxyphenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Material Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)sulfonyl]-D-alanine
- N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2
Uniqueness
N-[(4-methoxyphenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl, phenylmethyl, and nitro groups with the sulfonamide moiety provides a unique scaffold for the development of new compounds with potential therapeutic and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
